

An In-depth Technical Guide to 4-Fluoro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-6-nitro-1H-indazole

Cat. No.: B1326381

[Get Quote](#)

CAS Number: 885520-01-4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-6-nitro-1H-indazole**, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related fluoronitro-indazole analogues to present a broader context for its synthesis, potential biological activities, and applications.

Chemical Identity and Properties

4-Fluoro-6-nitro-1H-indazole is a substituted indazole with a molecular formula of $C_7H_4FN_3O_2$. The presence of both a fluorine atom and a nitro group on the indazole scaffold makes it an interesting candidate for further chemical modifications and biological screening.[\[1\]](#) The indazole core is a prevalent motif in many biologically active compounds.[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **4-Fluoro-6-nitro-1H-indazole**

Property	Value	Reference
CAS Number	885520-01-4	[1]
Molecular Formula	C ₇ H ₄ FN ₃ O ₂	[1]
Molecular Weight	181.12 g/mol	[1]
Purity (typical)	≥97%	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-6-nitro-1H-indazole** (CAS 885520-01-4) is not readily available in the surveyed literature, a general understanding of its synthesis can be derived from established methods for preparing substituted indazoles.

General Synthetic Approach

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted ortho-toluidine or related precursors. For a 4-fluoro-6-nitro substitution pattern, a plausible synthetic route could involve the following key steps, as illustrated in the generalized workflow below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for substituted indazoles.

Illustrative Experimental Protocol (Adapted from a related synthesis)

The following protocol for a related bromo-fluoro-indazole provides insight into the potential reagents and conditions that could be adapted for the synthesis of **4-Fluoro-6-nitro-1H-indazole**.

Synthesis of 4-Bromo-6-fluoro-1H-indazole (for illustrative purposes):

- Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene is used as the initial reactant.[\[4\]](#)
- Formation of an Enamine Intermediate: The starting material is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in dioxane at elevated temperatures (e.g., 100°C).[\[4\]](#) This step forms a key intermediate.
- Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using reagents like iron powder in acetic acid at high temperatures (e.g., 110°C) or through catalytic hydrogenation using a catalyst such as Raney nickel with a hydrogen source like hydrazine monohydrate.[\[4\]](#)
- Work-up and Purification: Following the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques like column chromatography to yield the final indazole product.[\[4\]](#)

Note: The synthesis of **4-Fluoro-6-nitro-1H-indazole** would require an appropriately substituted starting material, and the reaction conditions would need to be optimized.

Potential Biological Activity and Applications

While no specific biological data for **4-Fluoro-6-nitro-1H-indazole** has been found, the indazole scaffold, particularly when substituted with nitro and fluoro groups, is of significant interest in drug discovery.

Inferred Biological Relevance

- Anticancer Activity: Numerous indazole derivatives have been investigated as anticancer agents.[\[5\]](#)[\[6\]](#) The presence of a nitro group and a fluorine atom can enhance the therapeutic efficacy of such compounds.[\[1\]](#) For instance, studies on other 5-nitro-indazole derivatives have shown potent anticancer activity against various cell lines.[\[1\]](#)
- Antimicrobial and Antifungal Activity: The indazole nucleus is a core component of various antimicrobial and antifungal agents.[\[6\]](#)

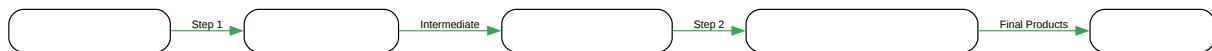

- Enzyme Inhibition: Substituted indazoles have been developed as inhibitors for a range of enzymes, including kinases, which are crucial targets in cancer therapy and other diseases. [7] For example, a related compound, 4-Bromo-6-fluoro-1H-indazole, is used as an intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]
- Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania species, suggesting that the 6-nitroindazole scaffold has potential as a starting point for the development of new antileishmanial drugs.[9]

Table 2: Biological Activities of Selected Nitro-Substituted Indazole Derivatives (Illustrative Examples)

Compound Class	Biological Activity	Target/Assay	Key Findings	Reference
5-nitro-1H-indazole-1-carboxamide derivatives	Anticancer, Antioxidant, Antimicrobial	A549 and MCF7 cell lines, DPPH and ABTS assays, various bacterial and fungal strains	Certain derivatives showed potent anticancer and antioxidant activity. Substitutions on the benzene ring significantly influenced antimicrobial efficacy.	[1]
3-chloro-6-nitro-1H-indazole derivatives	Antileishmanial	Leishmania major, Leishmania infantum, Leishmania tropica	Some derivatives showed potent growth inhibition of Leishmania species, with molecular modeling suggesting interaction with the trypanothione reductase enzyme.	[9]
6-nitro-benzo[g]indazole derivatives	Antiproliferative, Antibacterial	NCI-H460 lung carcinoma cell line, N. gonorrhoeae	Showed IC ₅₀ values in the low micromolar range against the cancer cell line and antibacterial activity with no hemolytic activity.	[6]

Applications in Drug Discovery and Medicinal Chemistry

4-Fluoro-6-nitro-1H-indazole serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

[Click to download full resolution via product page](#)

Caption: Potential derivatization workflow of **4-Fluoro-6-nitro-1H-indazole**.

Conclusion

4-Fluoro-6-nitro-1H-indazole is a chemical intermediate with significant potential in the fields of drug discovery and materials science. While specific experimental and biological data for this compound are limited, the broader family of fluoro-nitro-indazoles has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its properties, potential synthetic routes, and likely applications, encouraging further research into the specific characteristics and utility of this compound. Researchers are advised to consult specialized chemical suppliers for availability and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. Indazole synthesis [organic-chemistry.org]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-6-nitro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1326381#4-fluoro-6-nitro-1h-indazole-cas-number-885520-01-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

